molecular formula C7H10N2O2 B2667730 N-(Cyanomethyl)-1-hydroxycyclobutane-1-carboxamide CAS No. 1851168-09-6

N-(Cyanomethyl)-1-hydroxycyclobutane-1-carboxamide

Cat. No.: B2667730
CAS No.: 1851168-09-6
M. Wt: 154.169
InChI Key: YJDVPURBADDAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Cyanomethyl)-1-hydroxycyclobutane-1-carboxamide is a chemical compound that features a cyclobutane ring substituted with a hydroxyl group and a carboxamide group, along with a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyanomethyl)-1-hydroxycyclobutane-1-carboxamide can be achieved through several methods. One common approach involves the reaction of cyclobutanone with cyanomethylamine under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the formation of the carboxamide group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N-(Cyanomethyl)-1-hydroxycyclobutane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutylamines.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

N-(Cyanomethyl)-1-hydroxycyclobutane-1-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its functional groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-1-hydroxycyclobutane-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and carboxamide groups can form hydrogen bonds with active sites, while the cyanomethyl group can participate in covalent bonding or act as an electrophile in biochemical reactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

    N-(Cyanomethyl)-2-chloroisonicotinamide: Known for its role in inducing systemic acquired resistance in plants.

    N-(Cyanomethyl)-1-methylcyclobutane-1-carboxamide: Similar structure but with a methyl group instead of a hydroxyl group.

Uniqueness: N-(Cyanomethyl)-1-hydroxycyclobutane-1-carboxamide is unique due to the presence of both a hydroxyl group and a cyanomethyl group on the cyclobutane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and biological studies.

Properties

IUPAC Name

N-(cyanomethyl)-1-hydroxycyclobutane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-4-5-9-6(10)7(11)2-1-3-7/h11H,1-3,5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDVPURBADDAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)NCC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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